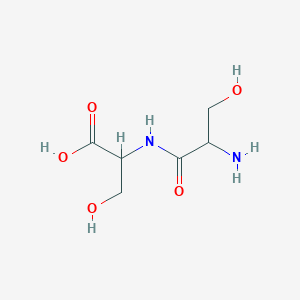

H-Ser-ser-OH

Description

Contextualization within Dipeptide and Peptide Chemistry

Peptides and proteins are fundamental biological polymers composed of amino acid monomers linked by amide bonds, also known as peptide bonds. libretexts.org A dipeptide, such as Seryl-Serine, is the simplest form of a peptide, consisting of exactly two amino acids. hmdb.ca The formation of H-Ser-ser-OH involves a condensation reaction where the carboxylic acid group of one L-serine molecule forms a peptide bond with the amino group of a second L-serine molecule.

This bond formation results in a characteristic repeating sequence of atoms (–N–CH–CO–) known as the peptide backbone. libretexts.org By convention, peptide structures are written with the amino acid that has the free amino group (-NH3+), known as the N-terminus, on the left, and the amino acid with the free carboxyl group (-CO2-), the C-terminus, on the right. libretexts.org Therefore, in this compound, one serine residue constitutes the N-terminus and the other constitutes the C-terminus. The chemical properties of Seryl-Serine, including its zwitterionic nature and the presence of two hydroxyl (-OH) groups in its side chains, are central to its behavior in chemical and biological systems.

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Source |

|---|---|---|

| Common Name | Serylserine | hmdb.ca |

| Synonyms | H-L-ser-L-ser-OH, S-S | hmdb.ca |

| Molecular Formula | C6H12N2O5 | hmdb.ca |

| Molecular Weight | 192.17 g/mol | hmdb.ca |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid | hmdb.ca |

| InChI Key | XZKQVQKUZMAADP-IMJSIDKUSA-N | hmdb.ca |

| Canonical SMILES | C(C@@HN)O | hmdb.ca |

Significance as a Model System for Peptide Studies

The relative simplicity of dipeptides makes them excellent model systems for academic research, allowing scientists to study specific chemical phenomena without the confounding complexity of larger protein structures. Research indicates that mapping the conformational space of small peptide fragments is a viable strategy for decoding the complexities of protein structure and folding. researchsquare.com this compound, with its two polar hydroxyl groups, serves as a valuable model for investigating intramolecular and intermolecular hydrogen bonding, which are critical forces in determining the three-dimensional structure of proteins.

Furthermore, simple dipeptides are used to study the fundamental chemistry of the peptide bond itself. For example, research on the hydrolysis of serine-containing peptides under various conditions provides insight into the mechanisms of peptide bond cleavage. acs.org Studies on the dipeptide Seryl-Histidine (Ser-His) have shown it can act as a minimalistic analogue of complex serine hydrolase enzymes, demonstrating that even simple peptides can possess catalytic activity. mdpi.comsciengine.com This highlights the utility of dipeptides like this compound as foundational models for exploring the catalytic potential and structural dynamics of peptides.

Overview of Current Research Trajectories on this compound

Current research involving this compound and related simple peptides spans several distinct scientific disciplines.

Peptide Bond Stability and Hydrolysis: One area of investigation focuses on the kinetics and mechanisms of peptide bond hydrolysis. For instance, studies have examined the hydrolysis of serine-containing dipeptides in the presence of various ions, such as molybdate, to understand how these species can promote peptide cleavage under neutral pH conditions. acs.org Such research is crucial for understanding peptide stability in different chemical environments.

Computational and Conformational Analysis: Advanced computational methods, including quantum chemical calculations, are employed to investigate the conformational landscape of dipeptides. researchsquare.com These theoretical studies help to predict the most stable three-dimensional structures and understand the energetic barriers between different conformations, providing insight into the initial stages of protein folding.

Prebiotic Chemistry and the Origin of Life: Seryl-Serine has appeared in studies related to the origins of life. Research exploring the stereoselective synthesis of peptides in prebiotic conditions has noted the preferential formation of L-seryl-L-serine, which touches upon the fundamental question of why life selected L-amino acids. nasa.gov

Biomarker Discovery: The Human Metabolome Database identifies Serylserine as a secondary metabolite that has been detected in foods such as chicken and pork. hmdb.ca This suggests a potential research trajectory for investigating this compound as a food-derived biomarker for dietary intake studies. hmdb.ca

Functional Peptide Screening: this compound is identified as a polypeptide that can be found through peptide screening techniques. medchemexpress.com This research method uses libraries of peptides to probe for interactions with other molecules, which can be applied to functional analysis and epitope screening in the development of new research agents. medchemexpress.com

Table 2: Compound Names Mentioned in this Article

| Compound Name | Abbreviation |

|---|---|

| Seryl-Serine | This compound |

| Serylglycine | SerGly |

| Seryl-Histidine | Ser-His |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(2-amino-3-hydroxypropanoyl)amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O5/c7-3(1-9)5(11)8-4(2-10)6(12)13/h3-4,9-10H,1-2,7H2,(H,8,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZKQVQKUZMAADP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)NC(CO)C(=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90984688 | |

| Record name | N-(2-Amino-1,3-dihydroxypropylidene)serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90984688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6620-95-7 | |

| Record name | N-Serylserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006620957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Amino-1,3-dihydroxypropylidene)serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90984688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for H Ser Ser Oh

Solid-Phase Peptide Synthesis (SPPS) Strategies for Dipeptide Assemblylookchem.comrsc.org

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, offering a streamlined process where the growing peptide chain is anchored to an insoluble polymer support. biosynth.comamerigoscientific.com This method simplifies the purification process by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing. iris-biotech.de

Resin Selection and Loading Optimizationlookchem.com

The choice of resin is a critical first step in SPPS, as it dictates the conditions for both peptide assembly and final cleavage. biosynth.compeptide.com For the synthesis of a peptide acid like H-Ser-ser-OH, several resins are suitable. peptide.com

Key factors in resin selection include:

Polymer Support: Polystyrene (PS) resins are widely used due to their mechanical stability and good swelling properties in common organic solvents. rsc.orgamerigoscientific.com Alternative resins, such as those incorporating polyethylene (B3416737) glycol (PEG), offer a more polar environment that can help to minimize peptide aggregation, a common challenge in SPPS. rsc.orgpeptide.com

Linker: The linker connects the peptide to the resin and determines the cleavage conditions. For producing a C-terminal carboxylic acid, Wang and 2-chlorotrityl (2-CTC) resins are common choices for Fmoc-based synthesis. amerigoscientific.compeptide.com The 2-CTC resin is particularly advantageous as it allows for mild cleavage conditions, which helps to prevent side reactions. biosynth.com

Table 1: Comparison of Resins for this compound Synthesis

| Resin Type | Linker Type | Cleavage Condition | Advantages for this compound |

|---|---|---|---|

| Wang Resin | p-alkoxybenzyl alcohol | Strong acid (e.g., high % TFA) | Commonly used, good for standard syntheses. amerigoscientific.compeptide.com |

| 2-Chlorotrityl (2-CTC) Resin | 2-chlorotrityl | Mildly acidic (e.g., dilute TFA, HFIP/DCM) | Minimizes racemization and side reactions. biosynth.comrsc.org |

| PEG-based Resins (e.g., TentaGel) | Various | Dependent on linker | Improved swelling and reduced aggregation. rsc.orgpeptide.com |

Loading of the first Fmoc-Ser-OH onto the resin is a critical step that must be optimized to prevent side reactions and ensure an efficient synthesis. For 2-CTC resin, the loading is typically achieved using the free acid in the presence of a base like diisopropylethylamine (DIEA). researchgate.net

Protecting Group Schemes and Coupling Reagents (e.g., Fmoc, Boc, TiCl4)lookchem.commdpi.comresearchgate.net

To prevent unwanted side reactions at the N-terminus and the serine side-chain hydroxyl group, temporary and permanent protecting groups are employed. peptide.com The two dominant strategies in SPPS are Fmoc and Boc chemistry. americanpeptidesociety.org

Fmoc/tBu Strategy: This is the most common approach due to its use of milder deprotection conditions. americanpeptidesociety.orgnih.gov The N-terminal α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, which is typically removed using a solution of piperidine (B6355638) in DMF. iris-biotech.denih.gov The hydroxyl side chain of serine is protected with an acid-labile group like tert-butyl (tBu). peptide.comiris-biotech.de

Boc/Bzl Strategy: This older strategy uses the acid-labile tert-butyloxycarbonyl (Boc) group for the N-terminus and typically a benzyl (B1604629) (Bzl) ether for the serine side chain. peptide.compeptide.com While still used in some applications, it requires harsher acidic conditions, such as hydrofluoric acid (HF), for final cleavage, which can be problematic for sensitive peptides. iris-biotech.denih.gov

Coupling Reagents facilitate the formation of the peptide bond between the two serine residues. A variety of reagents are available, each with its own mechanism and effectiveness. iris-biotech.de

Table 2: Common Coupling Reagents for Peptide Synthesis

| Reagent Class | Examples | Mechanism | Key Features |

|---|---|---|---|

| Carbodiimides | DIC (N,N'-diisopropylcarbodiimide) | Forms a reactive O-acylisourea intermediate. mdpi.com | Often used with additives like OxymaPure to enhance efficiency and suppress racemization. rsc.orgiris-biotech.de |

| Onium Salts | HATU, HBTU, PyBOP | Forms an active ester, highly reactive. iris-biotech.de | Known for high coupling efficiency, especially for difficult sequences. iris-biotech.decsic.es |

| Lewis Acids | TiCl₄ | Activates the carboxyl group for nucleophilic attack. mdpi.commdpi.com | Can be used in both solution and potentially adapted for solid-phase synthesis. mdpi.comresearchgate.net |

The choice of coupling reagent is critical for ensuring a high yield and minimizing racemization, particularly at the C-terminal amino acid. uni-kiel.de

Cleavage and Deprotection Techniqueslookchem.commdpi.comresearchgate.net

The final step in SPPS is the cleavage of the dipeptide from the resin and the simultaneous removal of the side-chain protecting groups. The specific cleavage cocktail depends on the resin and protecting groups used. researchgate.net

For Fmoc/tBu Chemistry: A strong acid cocktail is typically used. A common mixture is trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (B1312306) (TIS) to quench reactive carbocations generated during deprotection. rsc.orgcsic.es For a simple dipeptide like this compound, a mixture of TFA/TIS/water (95:2.5:2.5) is generally effective. csic.es

For 2-CTC Resin: If a protected peptide fragment is desired, very mild conditions like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) in dichloromethane (B109758) (DCM) can be used to cleave the peptide while leaving the side-chain protecting groups intact. rsc.org

Following cleavage, the crude peptide is typically precipitated with cold diethyl ether, collected by centrifugation, and then purified, often using reversed-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase Synthesis Approaches for H-Ser-ser-OHrsc.orgmdpi.com

While SPPS is dominant, solution-phase synthesis remains a valuable method, particularly for large-scale production or for specific peptide sequences. google.com In this approach, all reactions are carried out in a homogenous solution, and intermediates are isolated and purified at each step.

Condensing Agents and Reaction Conditions (e.g., Titanium Tetrachloride, Microwave Heating)mdpi.com

Similar to SPPS, solution-phase synthesis relies on protecting groups and coupling agents to form the peptide bond.

Titanium Tetrachloride (TiCl₄): TiCl₄ has emerged as an effective condensing agent for peptide bond formation in solution. mdpi.comresearchgate.netmdpi.com It acts as a Lewis acid, activating the carboxylic acid group of one N-protected serine for attack by the amino group of a C-protected serine ester. mdpi.commdpi.com Reactions are often carried out in a pyridine-buffered medium. mdpi.com

Microwave Heating: The use of microwave irradiation can significantly accelerate peptide coupling reactions. mdpi.comnih.gov When combined with TiCl₄ as the condensing agent, microwave heating has been shown to produce dipeptides in high yields and with short reaction times, often completing within minutes as opposed to hours required for conventional heating. mdpi.comnih.gov These conditions have proven compatible with various protecting groups, including Fmoc, Boc, and Z (benzyloxycarbonyl). mdpi.com

Enantioselective Synthesis Pathways and Chiral Integritymdpi.combeilstein-journals.orgontosight.ai

Maintaining the chiral integrity of the amino acids throughout the synthesis is paramount to obtaining the desired stereoisomer (L-seryl-L-serine). mdpi.comoup.com Epimerization, the conversion of one stereocenter to its opposite configuration, is a significant risk, especially during the activation of the carboxylic acid. mdpi.com

Several strategies are employed to preserve chiral integrity:

Urethane-based Protecting Groups: Protecting groups like Fmoc and Boc are known to suppress racemization during the coupling step. nih.gov

Coupling Reagent Additives: The addition of reagents like HOBt or OxymaPure to carbodiimide-mediated couplings can minimize the formation of oxazolone (B7731731) intermediates, which are prone to racemization. mdpi.compeptide.com

Novel Coupling Reagents: Newer reagents are continuously being developed with the explicit aim of being "racemization-free." rsc.org For instance, diboronic acid anhydride (B1165640) (DBAA) has been reported as an effective catalyst for the direct dehydrative coupling of serine derivatives with minimal epimerization. mdpi.comrsc.org

Acyl Azide Method: This classical method is known for its ability to preserve chiral integrity during peptide bond formation. rsc.org

Studies using TiCl₄ with microwave heating have demonstrated that the chiral integrity of the amino acid substrates is retained after the reaction. mdpi.comnih.gov Careful selection of protecting groups, coupling reagents, and reaction conditions is essential to ensure the enantiopure synthesis of this compound. mdpi.combeilstein-journals.org

Chemo-Enzymatic and Enzymatic Synthesis of Seryl-Serine

The limitations of purely chemical peptide synthesis, such as the need for extensive protecting group strategies and the potential for side reactions, have propelled the exploration of enzymatic and chemo-enzymatic methods. These approaches offer high stereoselectivity and milder reaction conditions. thieme-connect.de

Enzyme Catalysts and Reaction Environments (e.g., Aminopeptidases, Organic Solvents)

Enzymatic peptide synthesis often employs proteases, which, under specific conditions, can catalyze the formation of peptide bonds (aminolysis) in reverse of their natural hydrolytic function. qyaobio.com The choice of enzyme and the reaction environment are critical factors influencing the efficiency of the synthesis.

Enzyme Catalysts: Aminopeptidases have emerged as valuable catalysts for dipeptide synthesis. For instance, a thermostable aminopeptidase (B13392206) from Streptomyces septatus TH-2 (SSAP) has been successfully used to synthesize various dipeptides. nih.govnisr.or.jp A key advantage of SSAP is its inability to hydrolyze N-protected peptides, allowing for the direct use of free amino acids as acyl donors. nih.govnisr.or.jp Other enzymes like papain and α-chymotrypsin have also been utilized. Papain, with its broad substrate specificity, has been used in the chemoenzymatic polymerization of L-serine ethyl ester. acs.org Engineered proteases, developed through techniques like site-directed mutagenesis, offer enhanced stability, activity, and selectivity. qyaobio.com

Reaction Environments: The use of organic solvents in enzymatic peptide synthesis is a widely adopted strategy to shift the thermodynamic equilibrium towards synthesis rather than hydrolysis. jst.go.jp Water-miscible solvents like acetonitrile (B52724) and dimethylformamide (DMF), as well as water-immiscible solvents such as ethyl acetate (B1210297), have been investigated. nih.govtandfonline.com In a study using α-chymotrypsin, acetonitrile was found to be a suitable water-miscible solvent, yielding 91% of the dipeptide with 4% water content. nih.gov For water-immiscible solvents, ethyl acetate provided the highest yield at 93%. nih.gov The choice of solvent can also impact the enzyme's activity and stability. For example, SSAP retains its activity in 98% methanol (B129727) (MeOH) for over 100 hours. nih.govdntb.gov.ua

The table below summarizes the impact of different organic solvents on peptide synthesis yield.

| Enzyme | Organic Solvent | Water Content (vol%) | Yield (%) | Reference |

| α-Chymotrypsin | Acetonitrile | 4 | 91 | nih.gov |

| α-Chymotrypsin | Ethyl Acetate | Not specified | 93 | nih.gov |

| Palmitoyl-modified Chymotrypsin | 60% DMF | Not specified | ~70 | tandfonline.com |

| Palmitoyl-modified Trypsin | 60% DMF | Not specified | ~80 | tandfonline.com |

Substrate Specificity and Yield Optimization

The success of enzymatic synthesis hinges on the enzyme's substrate specificity and the optimization of reaction conditions to maximize yield.

Substrate Specificity: Enzymes exhibit varying degrees of specificity for their substrates. SSAP, for example, demonstrates broad specificity towards a range of free amino acids and aminoacyl methyl esters. nih.gov In contrast, thermolysin prefers N-protected amino acids as acyl donors. nih.govnisr.or.jp The specificity of an enzyme can sometimes be altered through mutagenesis. For instance, a single amino acid substitution (A281G) in a seryl-tRNA synthetase homologue was shown to significantly affect its specificity, allowing it to activate polar and small aliphatic amino acids like serine, glycine (B1666218), and alanine (B10760859). researchgate.netrsc.org

Yield Optimization: Several factors can be manipulated to optimize the yield of this compound. The concentration of the substrates is a critical parameter. In the chemoenzymatic polymerization of L-serine ethyl ester using papain, the initial monomer concentration significantly influenced the precipitate yield, with the maximum yield obtained at 1.5 M. acs.org The pH of the reaction medium is another crucial factor, as it affects the ionization state of the substrates and the catalytic activity of the enzyme. The optimal pH for the papain-catalyzed polymerization of Ser-OEt was found to be 8.5. acs.org The water content in organic solvent systems also plays a vital role; in water-miscible solvents, increasing water content can enhance reaction rates but may also lead to a decrease in the final peptide yield due to competing hydrolysis. nih.gov

The following table details the substrate specificity of SSAP for various acyl donors and acceptors in the synthesis of dipeptide methyl esters.

| Acyl Donor (Free Amino Acid) | Acyl Acceptor (Aminoacyl-OMe) | Relative Activity (%) |

| Phe | Phe-OMe | 100 |

| Tyr | Phe-OMe | 95 |

| Trp | Phe-OMe | 80 |

| Leu | Phe-OMe | 75 |

| Ala | Phe-OMe | 60 |

| Ser | Phe-OMe | 40 |

| Phe | Ser-OMe | 50 |

Adapted from a study on dipeptide synthesis by SSAP, showing broad substrate specificity. The data for Ser as both donor and acceptor for this compound synthesis is inferred from the general trend of its reactivity. nih.gov

Protecting Group-Free Enzymatic Synthesis

The use of aminopeptidases like SSAP, which utilize free amino acids as acyl donors, exemplifies this strategy. nih.govnisr.or.jp This is in contrast to enzymes like thermolysin, which typically require N-protected amino acids. nih.govnisr.or.jp The chemoenzymatic polymerization of L-serine ethyl ester using papain in an aqueous medium is another successful example of a protecting group-free synthesis. acs.org This method directly converts the unprotected serine monomer into poly(L-serine), highlighting the potential of enzymatic methods for more atom-economical and environmentally friendly synthetic routes. acs.org

Purification and Isolation Strategies for Synthetic this compound

Following synthesis, the dipeptide must be purified from the reaction mixture, which may contain unreacted substrates, byproducts, and the enzyme catalyst. The final step is the isolation of the pure compound, often in a solid state.

Chromatographic Purification Techniques (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purification of peptides. Reversed-phase HPLC (RP-HPLC) is particularly effective for separating peptides based on their hydrophobicity. harvardapparatus.com Polypeptides that differ by even a single amino acid can often be separated using this method. harvardapparatus.com

For the analysis and purification of polar amino acids and dipeptides like seryl-serine, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can be employed. sielc.comhelixchrom.com For instance, a Primesep 100 column, which functions as a reversed-phase and cation-exchange mixed-mode column, has been used to separate underivatized amino acids. sielc.com The mobile phase composition, typically a mixture of an organic solvent like acetonitrile and an aqueous buffer, is carefully optimized to achieve the desired separation. harvardapparatus.com

Crystallization and Solid-State Isolation Methods

Crystallization is a common method for obtaining highly pure solid compounds. For peptides, crystallization can be achieved by slowly changing the solvent composition or temperature to reduce the solubility of the peptide, leading to the formation of crystals. Reports on the crystallization of seryl-tRNA synthetase, both alone and in complex with tRNA, indicate that ammonium (B1175870) sulfate (B86663) solutions can be effective precipitating agents. nih.govnih.gov While these studies focus on the enzyme, the principles can be applied to the crystallization of its dipeptide product. After purification by chromatography, the fractions containing the pure peptide are often pooled, the solvent is removed under reduced pressure, and the final product is obtained by lyophilization (freeze-drying), which yields a stable, solid powder. thieme-connect.de

Biochemical and Biological Pathways Involving H Ser Ser Oh Non Clinical Focus

Enzymatic Processing and Degradation of Seryl-Serine

The breakdown of di- and tripeptides is a critical final step in protein catabolism, ensuring a supply of free amino acids for cellular needs. The hydrolysis of the peptide bond in H-Ser-ser-OH is carried out by enzymes known as dipeptidases.

Dipeptidases exhibit varying degrees of substrate specificity, which dictates their ability to hydrolyze particular dipeptides. While a specific dipeptidase solely for this compound is not prominently documented, several peptidases are known to act on dipeptides with neutral amino acids like serine.

Dipeptidyl-Peptidase 7 (DPP7): Research on the bacterium Porphyromonas gingivalis has identified DPP7 as an enzyme capable of processing peptides with neutral P1 residues, including serine. This suggests that enzymes with DPP7-like activity could be responsible for cleaving the N-terminal serine from peptides. core.ac.uk

PepR Dipeptidase: A dipeptidase isolated from Lactobacillus helveticus, designated PepR, has been shown to hydrolyze dipeptides with neutral, nonpolar amino acids at the N-terminus, including Ser-Phe. nih.gov This indicates a capacity to recognize and cleave serine-containing dipeptides. nih.gov

Aspartyl Dipeptidase (PepE): In contrast, some dipeptidases have very narrow specificity. For example, Peptidase E is uniquely able to hydrolyze Asp-X dipeptides and shows no activity towards peptides with other N-terminal residues, meaning it would not degrade this compound. qmul.ac.ukpnas.org This highlights the specialized nature of peptidases.

Seryl-Histidine Dipeptide: Interestingly, the dipeptide seryl-histidine (Ser-His) has been shown to possess intrinsic catalytic activity, capable of cleaving DNA, proteins, and ester bonds. nih.gov While this demonstrates the chemical reactivity of the serine-histidine dyad, it is distinct from the enzymatic degradation of this compound by a separate peptidase.

The activity of these enzymes is influenced by factors such as pH and temperature. For instance, the purified PepR from Lactobacillus helveticus shows optimal activity at a pH of 6.0-6.5 and a temperature of 45-50°C. nih.gov

Table 1: Examples of Peptidase Specificity Relevant to Serine-Containing Dipeptides

| Enzyme | Source Organism | Substrate(s) including Serine | Specificity Notes |

|---|---|---|---|

| Dipeptidyl-Peptidase 7 (DPP7) | Porphyromonas gingivalis | Hydrolyzes peptides with neutral P1 residues (e.g., Serine, Glycine (B1666218), Threonine) | Plays a role in ensuring complete production of nutritional dipeptides in the bacterium. core.ac.uk |

| PepR | Lactobacillus helveticus | Ser-Phe, Thr-Leu, Pro-Met | Hydrolyzes dipeptides with neutral, nonpolar residues at the N-terminus. nih.gov |

| Aspartyl Dipeptidase (PepE) | Salmonella typhimurium | Asp-X dipeptides | Highly specific; does not act on peptides with N-terminal serine. pnas.org |

The degradation of peptides like this compound can occur in different cellular and extracellular locations.

Intracellular Degradation: The majority of protein and peptide degradation occurs within the cell. The continuous process of protein turnover releases peptides that are rapidly broken down into amino acids. liverpool.ac.uk The stability of a protein, and by extension its peptide fragments, can be influenced by its terminal amino acids. embopress.orgscispace.com Serine at the N-terminus can act as a destabilizing residue in mammalian cells, targeting the protein for degradation. embopress.org Therefore, this compound produced from proteolysis within the cytoplasm would be quickly hydrolyzed by cytosolic peptidases to yield free L-serine. Studies on D-serine degradation in Dictyostelium discoideum by the intracellular enzyme D-serine dehydratase further illustrate the existence of potent intracellular systems for metabolizing serine and its derivatives. nih.gov

Extracellular Degradation: Some organisms secrete peptidases to break down external proteins and peptides for nutritional purposes. For example, Streptomyces ascomycinicus produces an extracellular depolymerase. plos.org While this specific enzyme degrades a polymer, it exemplifies the principle of extracellular enzymatic activity. It is plausible that in certain biological contexts, such as the gut lumen or in microbial environments, extracellular peptidases could degrade this compound.

Dipeptidase Specificity and Activity Profiles

Role of this compound as a Metabolic Intermediate

Upon its degradation, this compound releases two molecules of L-serine, which are then available to enter the cell's central metabolic pool. L-serine is a non-essential amino acid in humans, meaning it can be synthesized from other metabolites, but it stands at a crucial intersection of major metabolic pathways. hmdb.caannualreviews.orgnih.gov

The L-serine derived from this compound hydrolysis is a precursor for the synthesis of several other important molecules. wikipedia.orgmdpi.com

Glycine and Cysteine Synthesis: Serine is the primary precursor for glycine synthesis, a reversible reaction catalyzed by serine hydroxymethyltransferase (SHMT). mdpi.comlibretexts.org It is also essential for the biosynthesis of cysteine through the transsulfuration pathway. wikipedia.org

One-Carbon Metabolism: The conversion of serine to glycine is a major source of one-carbon units for the folate cycle. annualreviews.organnualreviews.org These one-carbon units are critical for the synthesis of purines and the pyrimidine (B1678525) thymidylate, which are the building blocks of DNA and RNA. wikipedia.org

Other Metabolites: L-serine is a building block for numerous other vital compounds, including sphingolipids and phospholipids (B1166683) like phosphatidylserine, which are essential components of cell membranes. hmdb.camdpi.com

Table 2: Key Metabolic Fates of L-Serine

| Product | Metabolic Pathway | Significance |

|---|---|---|

| Pyruvate | Amino Acid Catabolism | Enters the TCA cycle for energy or serves as a substrate for gluconeogenesis. libretexts.org |

| Glycine | Amino Acid Interconversion | Precursor for purines, heme, and glutathione; acts as a neurotransmitter. mdpi.comnih.gov |

| Cysteine | Transsulfuration Pathway | Component of proteins and the antioxidant glutathione. wikipedia.org |

| One-Carbon Units | Folate Cycle | Essential for the synthesis of nucleotides (purines, thymidylate). wikipedia.organnualreviews.org |

| Phospholipids/Sphingolipids | Lipid Synthesis | Structural components of cell membranes. mdpi.com |

Cells are in a constant state of flux, with proteins being synthesized and degraded continuously. liverpool.ac.uk This process, known as protein turnover, is essential for cellular maintenance, regulation, and adaptation. This compound is a natural, albeit transient, intermediary in this cycle.

Protein Degradation: Cellular proteins are broken down by the proteasome and other proteases into smaller peptides.

Peptide Formation: This process generates a diverse pool of oligopeptides, including dipeptides like this compound. hmdb.ca The Human Metabolome Database lists serylserine as a secondary metabolite that can arise from the incomplete metabolism of other molecules. hmdb.ca

Hydrolysis: These peptides are rapidly hydrolyzed by various intracellular peptidases into their constituent amino acids.

Recycling: The resulting free amino acids, including the L-serine from this compound, are then available for the synthesis of new proteins, completing the turnover cycle.

Precursor in Amino Acid Metabolism

This compound in Protein Synthesis and Related Mechanisms

The dipeptide this compound is not directly incorporated into nascent polypeptide chains during protein synthesis. The ribosomal machinery exclusively uses individual amino acids that have been attached to their corresponding transfer RNA (tRNA) molecules. biorxiv.org The role of this compound is therefore indirect, serving as a source of L-serine, which is a crucial component of protein biosynthesis. mdpi.com

The critical step for involving serine in translation is the charging of tRNA with serine, a reaction catalyzed by the enzyme Seryl-tRNA synthetase (SerRS). aars.onlineabcam.com This enzyme ensures the fidelity of the genetic code by correctly matching serine to its cognate tRNA(Ser) molecules. uniprot.org The reaction proceeds in two steps:

Activation: Serine is activated by ATP to form a Seryl-AMP intermediate. abcam.comuniprot.org

Transfer: The activated seryl moiety is transferred to the 3' end of its specific tRNA(Ser). abcam.comuniprot.org

The resulting L-seryl-tRNA(Ser) is then delivered to the ribosome for incorporation into proteins. uniprot.org The availability of charged seryl-tRNA is a key regulatory point. In some bacteria, a T-box riboswitch mechanism in the leader mRNA of serine biosynthesis genes can sense the levels of uncharged seryl-tRNA, turning on gene expression when serine is scarce. nih.gov

Furthermore, seryl-tRNA has a unique role in the synthesis of the 21st proteinogenic amino acid, selenocysteine (B57510) (Sec). SerRS first charges the specific tRNA for selenocysteine (tRNA[Ser]Sec) with serine. uniprot.orgpnas.org This seryl-tRNA[Ser]Sec is then enzymatically converted into selenocysteinyl-tRNA[Ser]Sec before being incorporated into selenoproteins. pnas.orgnih.gov

Involvement in Seryl-tRNA Aminoacylation (via SerRS)

Seryl-tRNA synthetase (SerRS) is a crucial enzyme that catalyzes the attachment of serine to its corresponding tRNA (tRNASer), a process essential for protein synthesis. aars.onlinenih.gov The canonical reaction involves the aminoacylation of tRNASer with a single serine molecule. mdpi.com SerRS is also responsible for aminoacylating tRNASec with serine, which is the initial step in the synthesis of selenocysteine, the 21st proteinogenic amino acid. aars.onlinemdpi.comoup.com

While SerRS primarily utilizes free serine, its interaction with dipeptides is an area of interest. The antibiotic albomycin (B224201) contains a seryl-nucleoside dipeptide moiety, SB-217452, which acts as a potent inhibitor of SerRS. researchgate.netasm.org This suggests that the active site of SerRS can accommodate structures larger than a single amino acid. However, direct evidence for the enzymatic charging of tRNA with the dipeptide this compound by SerRS under normal physiological conditions is not well-established. The specificity of SerRS for its amino acid substrate is high, and the covalent linkage of two serine residues would likely present a steric hindrance for direct aminoacylation.

Interestingly, SerRS recognizes its cognate tRNA through the long variable arm, rather than the anticodon, a feature unique to tRNASer and tRNASec. aars.onlineoup.comtandfonline.com This distinct recognition mechanism has been exploited to engineer chimeric tRNAs for the incorporation of non-standard amino acids. aars.online

Participation in Translational Readthrough Processes

Translational readthrough is a process where the ribosome bypasses a stop codon, leading to the synthesis of a C-terminally extended protein. tandfonline.com This phenomenon is influenced by the identity of the stop codon and the surrounding mRNA sequence. tandfonline.comnih.govbiorxiv.org The UGA stop codon is the most prone to readthrough. biorxiv.org

Recent studies have implicated the selenocysteine incorporation machinery, including SerRS, in promoting translational readthrough of non-selenocysteine genes. oup.comresearchgate.net SerRS can recognize stem-loop structures in the 3' untranslated region (3'UTR) of certain mRNAs, which resemble the variable loop of its cognate tRNAs. oup.com This interaction, dependent on the enzymatic activity of SerRS, can facilitate the readthrough of a nearby stop codon. oup.com Overexpression of SerRS has been shown to increase the readthrough of genes like VEGFA. oup.com

While this mechanism involves SerRS, the direct participation of the dipeptide this compound in this process is not documented. The readthrough mechanism relies on the misincorporation of an amino acid, typically by a near-cognate tRNA, at the stop codon. tandfonline.com The role of SerRS in this context is to facilitate the process, potentially by recruiting components of the translation machinery or by altering the local concentration of charged tRNAs. oup.com

Biosynthetic Precursors to Larger Peptides and Proteins

Dipeptides can serve as building blocks for larger peptides and proteins through various synthetic strategies, both in laboratory settings and potentially in biological systems. While the ribosomal machinery primarily incorporates single amino acids, specialized systems can utilize dipeptides.

Modified ribosomes have been developed that can incorporate dipeptides into proteins. nih.govacs.orgfigshare.comresearchgate.net This is achieved by using a suppressor tRNA chemically acylated with a dipeptide, which then recognizes a nonsense codon (e.g., an amber codon) in the mRNA. nih.gov This strategy has been successful for various dipeptides, demonstrating the feasibility of incorporating dipeptide units as a single event in protein synthesis. acs.orgfigshare.comresearchgate.net

In the context of non-ribosomal peptide synthesis, enzymes known as cyclodipeptide synthases (CDPSs), which are related to class-I aminoacyl-tRNA synthetases, can catalyze the formation of cyclic dipeptides from two aminoacyl-tRNAs. oup.com While this process synthesizes dipeptides rather than utilizing them as precursors, it highlights the existence of enzymatic pathways that handle dipeptide units.

Furthermore, some natural products are synthesized from precursor peptides that undergo extensive post-translational modifications. researchgate.net These precursor peptides contain leader sequences that guide the modifying enzymes. researchgate.net While this does not directly involve the incorporation of free dipeptides, it illustrates that peptide chains can be significantly altered after their initial synthesis.

Stereoinversion and Post-Translational Modifications of Serine Residues in Peptides

Mechanisms of Serine Racemization within Peptide Sequences

Serine is one of the amino acids most susceptible to racemization in proteins, a process where the L-enantiomer is converted to the D-enantiomer. mdpi.comnih.gov This stereoinversion can occur non-enzymatically in long-lived proteins and is associated with aging and certain diseases. mdpi.comnih.gov The presence of D-serine has been detected in proteins from the human brain, lens, and dentin. mdpi.comnih.gov

The proposed mechanism for serine racemization involves the direct abstraction of the α-proton from the serine residue, leading to the formation of an enol intermediate where the asymmetry of the α-carbon is lost. mdpi.comresearchgate.netacs.org Reprotonation can then occur from either side, resulting in either the L- or D-configuration. This process can be influenced by the local environment, including the flexibility of the peptide chain and the presence of catalysts. mdpi.com Computational studies suggest that dihydrogen phosphate (B84403) ions can catalyze this reaction by acting as both a general acid and a general base. mdpi.com

Recent research on the stereoinversion of serine in a model peptide, Gly-Ser-Gly-Tyr, revealed that the process is influenced by the absolute configuration of neighboring amino acid residues. nih.gov Specifically, stereoinversion of the serine residue was observed only when its absolute configuration differed from that of the C-terminal tyrosine residue. nih.gov This suggests a complex interplay of intramolecular interactions in the racemization process.

Site-Specific Phosphorylation of Serine Residues within Peptides

Protein phosphorylation is a key post-translational modification that regulates a vast array of cellular processes. thermofisher.comwikipedia.org It involves the addition of a phosphate group to the hydroxyl group of serine, threonine, or tyrosine residues, a reaction catalyzed by protein kinases. thermofisher.comwikipedia.org

The phosphorylation of serine residues within a peptide is highly specific and is determined by the amino acid sequence surrounding the target serine. Many kinases recognize specific consensus sequences. For example, cyclin-dependent kinases (CDKs) often phosphorylate serine or threonine residues that are followed by a proline residue (Ser/Thr-Pro). acs.orgbiorxiv.org Studies on peptides containing Ser-Pro dipeptide sequences have been used to investigate the structural effects of phosphorylation in these minimal kinase substrate sequences. biorxiv.org

Another example is the phosphorylation of arginine/serine (RS) dipeptide-rich motifs found in proteins like the nucleocapsid protein of coronaviruses. nih.gov These RS domains are phosphorylated by SR protein kinases, and this modification can modulate the protein's function, such as its ability to suppress translation and its multimerization. nih.govnih.gov

The efficiency and specificity of phosphorylation can be studied using synthetic peptides. For instance, synthetic peptides derived from neurofilament proteins have been used to identify specific serine residues that are phosphorylated by protein kinase A. nih.gov These studies allow for the precise mapping of phosphorylation sites and the investigation of the kinetics of the reaction.

Advanced Analytical Techniques for Characterizing H Ser Ser Oh

High-Resolution Mass Spectrometry for Structural Confirmation and Purity Assessmentnih.govu-tokyo.ac.jpnih.govcreative-biostructure.compnas.orgresearchgate.net

High-resolution mass spectrometry is indispensable for confirming the elemental composition and purity of H-Ser-Ser-OH. By providing highly accurate mass measurements, it can distinguish the target compound from impurities with very similar masses. nih.gov The molecular formula for this compound is C₆H₁₂N₂O₅, with a calculated monoisotopic mass of 192.0746 g/mol . nih.gov

Electrospray ionization (ESI) is a soft ionization technique widely used for analyzing peptides because it minimizes fragmentation during the ionization process. europeanpharmaceuticalreview.com For this compound, ESI-MS typically generates a protonated molecular ion, [M+H]⁺, with an m/z (mass-to-charge ratio) of approximately 193.0819. caltech.edu This technique is highly sensitive and is readily coupled with liquid chromatography (LC) for LC-MS analysis, allowing for the separation and identification of the dipeptide from a complex mixture, thereby assessing its purity. europeanpharmaceuticalreview.com Depending on the experimental conditions, other species like the sodium adduct [M+Na]⁺ or doubly charged dimers [2M+2H]²⁺ might also be observed. caltech.edu

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is another soft ionization method effective for peptide analysis. researchgate.net In MALDI-TOF, the analyte is co-crystallized with a matrix (e.g., 3-hydroxypicolinic acid for phosphopeptides) and irradiated with a laser, typically producing singly charged ions like [M+H]⁺. researchgate.netdiva-portal.org This technique is valued for its high throughput and tolerance to buffers and salts. frontiersin.org For this compound, MALDI-TOF MS would be used to rapidly confirm the presence of the ion at m/z 193.08, providing a quick verification of its molecular weight. nih.gov

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the amino acid sequence of a peptide. mdpi.com In an MS/MS experiment, the precursor ion (e.g., the [M+H]⁺ ion of this compound) is isolated and then fragmented, typically through collision-induced dissociation (CID). matrixscience.com The fragmentation occurs primarily at the peptide bonds, generating a series of 'b' ions (containing the N-terminus) and 'y' ions (containing the C-terminus). matrixscience.comnih.gov

For this compound, the fragmentation of the [M+H]⁺ ion (m/z 193.08) would produce the following key fragment ions:

b₁ ion: Corresponds to the first serine residue, with a loss of the C-terminal OH group.

y₁ ion: Corresponds to the second serine residue, retaining the charge on the C-terminus.

These fragments provide definitive evidence of the Ser-Ser sequence.

Table 1: Theoretical m/z Values of Key MS/MS Fragments for this compound This table displays the calculated mass-to-charge ratios (m/z) for the primary fragment ions generated from this compound during tandem mass spectrometry.

| Fragment Ion | Sequence | Theoretical m/z |

|---|---|---|

| Precursor [M+H]⁺ | This compound | 193.08 |

| b₁ | H-Ser- | 88.04 |

| y₁ | H-Ser-OH | 106.05 |

Furthermore, MS/MS can be used to differentiate between stereoisomers (e.g., L-Ser-L-Ser vs. L-Ser-D-Ser). nih.govacs.org While the precursor ions are identical in mass, their three-dimensional structures differ, which can lead to subtle but measurable differences in the relative abundances of their fragment ions upon CID. acs.org More advanced fragmentation techniques like electron-transfer dissociation (ETD) or radical-directed dissociation (RDD) can provide even greater sensitivity to the peptide's stereochemistry, aiding in isomer distinction. nih.govmdpi.comnih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Primary Structure Elucidationu-tokyo.ac.jpspectralservice.debenchchem.comunivr.ituni-saarland.debenchchem.comacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for obtaining detailed information about the primary and three-dimensional structure of peptides in solution. nih.govrsc.org It provides data on bond connectivity, spatial proximity of atoms, and the local chemical environment, which are essential for a complete structural characterization of this compound. thieme-connect.de

One-dimensional (1D) NMR provides fundamental structural information.

¹H NMR: The proton NMR spectrum of this compound shows signals for each proton in the molecule. Key resonances include those from the amide protons (NH), α-protons (Hα), and β-protons (Hβ). rsc.org While signal overlap can occur, especially in the aliphatic region, the chemical shifts are sensitive to the peptide's conformation. u-tokyo.ac.jp The β-protons of serine typically appear at a relatively low field (downfield) due to the electron-withdrawing effect of the hydroxyl group. chemrxiv.orguzh.ch

¹³C NMR: The carbon-13 NMR spectrum displays a single, sharp signal for each unique carbon atom in the dipeptide. thieme-connect.deucl.ac.uk This technique is particularly useful for confirming the number of residues and identifying the carbonyl carbons (C=O) of the peptide bond and the C-terminus, which resonate in a distinct region (169-173 ppm). spectralservice.de

Table 2: Typical ¹H and ¹³C Chemical Shift Ranges for Serine Residues in Peptides This table outlines the characteristic chemical shift (δ) ranges in parts per million (ppm) for the different protons and carbons within a serine residue, which are applicable to the analysis of this compound.

| Atom | Nucleus | Typical Chemical Shift (ppm) |

|---|---|---|

| Amide Proton | ¹H | 8.0 - 8.5 |

| Alpha Proton (Hα) | ¹H | 4.2 - 4.6 |

| Beta Protons (Hβ) | ¹H | 3.7 - 4.0 |

| Alpha Carbon (Cα) | ¹³C | 55 - 60 |

| Beta Carbon (Cβ) | ¹³C | 60 - 65 |

| Carbonyl Carbon (C=O) | ¹³C | 170 - 175 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all the signals and elucidating the detailed structure of this compound by resolving the overlap found in 1D spectra. u-tokyo.ac.jpspectralservice.de

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled through chemical bonds (typically 2-3 bonds apart). uzh.ch For this compound, it would show cross-peaks connecting the NH proton to the Hα, and the Hα to the two Hβ protons within each serine residue. creative-biostructure.com

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations seen in COSY to an entire spin system. uzh.ch A cross-peak between the NH proton and any other proton in the same amino acid residue will be visible, allowing for the straightforward identification of the two separate serine spin systems. u-tokyo.ac.jpchemrxiv.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects correlations between protons that are close in space (< 5 Å), regardless of whether they are connected by bonds. uzh.ch NOESY is critical for determining the peptide's sequence and conformation. It can show sequential correlations, such as the proximity between the α-proton of the first serine and the amide proton of the second serine, confirming their linkage. u-tokyo.ac.jp

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached heteronuclei, most commonly ¹³C. creative-biostructure.com This experiment is extremely useful for resolving overlapping proton signals by spreading them out over a second carbon dimension, allowing for the unambiguous assignment of each Hα-Cα and Hβ-Cβ pair. thieme-connect.de

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects long-range correlations between protons and carbons (typically over 2-4 bonds). creative-biostructure.com This is crucial for confirming the peptide bond, as it can show a correlation from an α-proton to the carbonyl carbon of the preceding amino acid, providing definitive evidence of the peptide sequence. rsc.org

Table 3: Summary of 2D NMR Techniques for this compound Analysis This table summarizes the primary application of various two-dimensional NMR experiments in the structural elucidation of this compound.

| 2D NMR Experiment | Type of Correlation | Primary Application for this compound |

|---|---|---|

| COSY | ¹H-¹H Through-Bond (2-3 bonds) | Identifies neighboring protons (e.g., Hα-Hβ) within each serine residue. creative-biostructure.com |

| TOCSY | ¹H-¹H Through-Bond (entire spin system) | Identifies all protons belonging to a single serine residue. u-tokyo.ac.jp |

| NOESY | ¹H-¹H Through-Space (< 5 Å) | Confirms peptide sequence and provides conformational details. uzh.ch |

| HSQC | ¹H-¹³C Through-Bond (1 bond) | Assigns protons to their directly attached carbons, resolving signal overlap. creative-biostructure.com |

| HMBC | ¹H-¹³C Through-Bond (2-4 bonds) | Confirms the peptide bond linkage and overall carbon skeleton. rsc.org |

Application of NMR for Conformational Analysis in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure and conformational dynamics of peptides like this compound in solution. researchgate.netspectroscopyonline.com By analyzing various NMR parameters, researchers can gain detailed insights into the molecule's backbone and side-chain orientations, which are crucial for understanding its biological function.

The conformational state of a dipeptide is largely defined by a set of torsion angles (φ, ψ, and ω) along its backbone. NMR experiments provide data that correlate directly with these angles. nih.gov Key NMR parameters used in the conformational analysis of this compound include:

³J-Coupling Constants: The vicinal (three-bond) coupling constant, particularly ³J(HNHα), provides direct information about the φ (phi) torsion angle. nih.govnih.gov This value can be used to distinguish between different secondary structures like α-helices, β-sheets, and random coils. nih.gov

Chemical Shifts: The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei are highly sensitive to their local electronic environment and, therefore, to the peptide's conformation. nih.gov For instance, linear correlations have been observed between the chemical shifts of ¹Hα and ¹³Cα and the φ and ψ angles in serine-containing model peptides. nih.gov

Nuclear Overhauser Effect (NOE): Two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) detect protons that are close in space (typically <5 Å), regardless of whether they are connected by bonds. researchgate.net These through-space correlations provide crucial distance restraints for calculating the three-dimensional structure and identifying inter-residue interactions. researchgate.netfrontiersin.org

Theoretical calculations, such as those using Density Functional Theory (DFT), are often combined with experimental NMR data to refine conformational models. frontiersin.orgusp.br This combined approach allows for the determination of the relative populations of different stable conformers in solution, providing a dynamic picture of the peptide's behavior. nih.govnih.gov For serine-containing peptides, NMR can also probe the existence of intramolecular hydrogen bonds involving the hydroxyl side chains, which significantly influences conformational preference. researchgate.net

| NMR Parameter | Nuclei Involved | Structural Information Provided | Relevant NMR Experiment |

|---|---|---|---|

| ³J(HNHα) Coupling Constant | ¹H (Amide), ¹H (Alpha) | Provides information on the backbone torsion angle φ. nih.govnih.gov | 1D ¹H NMR, COSY |

| Chemical Shift (δ) | ¹H, ¹³C, ¹⁵N | Sensitive to local electronic environment and overall conformation. nih.gov | 1D/2D ¹H, ¹³C, ¹⁵N NMR |

| Nuclear Overhauser Effect (NOE) | ¹H, ¹H | Identifies protons close in space (<5 Å), providing distance restraints for 3D structure. researchgate.net | 2D NOESY, 2D ROESY |

| Temperature Coefficients | ¹H (Amide) | Indicates involvement of amide protons in hydrogen bonding. researchgate.net | 1D ¹H NMR at various temperatures |

Chromatographic Methodologies for Separation and Quantification of this compound

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures such as biological fluids, cell culture media, or food samples. ijsra.netmdpi.com

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods (UV, Fluorescence, Evaporative Light Scattering)

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for analyzing amino acids and peptides. akjournals.com Due to the physicochemical properties of this compound, the choice of detector is critical.

UV Detection: this compound lacks a strong chromophore, meaning it does not absorb light significantly in the standard UV range (>220 nm). thermofisher.com Detection is possible at very short wavelengths (around 190-210 nm), but this can suffer from low selectivity and interference from many other compounds and mobile phase components. spectroscopyonline.comshimadzu.com Therefore, direct UV detection is often impractical for complex samples.

Fluorescence Detection: This method offers high sensitivity and selectivity. shimadzu.com However, since this compound is not natively fluorescent, it requires a chemical modification step known as derivatization, where a fluorescent tag is attached to the molecule prior to analysis (see section 4.3.4). shimadzu.comactascientific.com

Evaporative Light Scattering Detection (ELSD): ELSD is a quasi-universal detection method that is independent of the analyte's optical properties. scielo.br It works by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles. This makes it highly suitable for analyzing compounds like this compound that lack a UV chromophore. scielo.brnih.gov ELSD can offer better sensitivity than UV detection for such analytes and does not require derivatization. scielo.br

| Detection Method | Principle | Advantages for this compound | Disadvantages for this compound |

|---|---|---|---|

| UV-Vis | Measures light absorbance by the analyte. | Simple, widely available. | Very low sensitivity and selectivity due to lack of a strong chromophore. thermofisher.com |

| Fluorescence | Measures light emitted by a fluorescent analyte. | Very high sensitivity and selectivity. shimadzu.com | Requires pre- or post-column derivatization. actascientific.com |

| Evaporative Light Scattering (ELSD) | Measures light scattered by non-volatile analyte particles after solvent evaporation. | Universal detection for non-volatile compounds; no chromophore needed. scielo.br | Requires non-volatile mobile phase additives; response can be non-linear. nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm) and higher operating pressures than conventional HPLC. ijsra.net This technology provides significant improvements in analytical performance, making it ideal for the complex analysis of dipeptides. The primary benefits include:

Enhanced Resolution: UPLC systems can better separate this compound from structurally similar peptides, including its own isomers (e.g., D-Ser-L-Ser) or other small peptides in a complex matrix. mdpi.com

Increased Speed: Analysis times are drastically reduced, often by a factor of 5 to 10 compared to traditional HPLC, allowing for higher throughput. lcms.cz

Improved Sensitivity: Sharper, narrower peaks lead to greater peak heights and thus lower detection limits. mdpi.com

UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is a particularly powerful combination for dipeptide analysis, offering both superior separation and highly sensitive and specific detection. mdpi.com

Capillary Electrophoresis Coupled with Mass Spectrometry

Capillary Electrophoresis (CE) separates molecules based on their charge-to-size ratio in a narrow capillary under a high electric field. wikipedia.org When coupled with Mass Spectrometry (CE-MS), it becomes an exceptionally powerful tool for analyzing charged, polar molecules like this compound. acs.orguniversiteitleiden.nl

CE-MS offers several advantages:

High Separation Efficiency: CE can resolve complex mixtures with extremely high efficiency, often surpassing that of HPLC. It is particularly adept at separating isomers that may be indistinguishable by MS alone. acs.org

Minimal Sample Consumption: Only nanoliter volumes of sample are required, making it ideal for applications where sample availability is limited. wikipedia.orgfrontiersin.org

Direct Molecular Mass Information: The coupling to MS provides definitive identification and structural information based on the mass-to-charge ratio of the analyte and its fragments. unistra.frnih.gov

This technique has been successfully used for the comprehensive profiling of dipeptides in various biological samples, demonstrating excellent separation of structural isomers. acs.org

Pre-column Derivatization Strategies for Enhanced Detection

To overcome the poor detection sensitivity of this compound in HPLC with UV or fluorescence detectors, pre-column derivatization is a widely employed strategy. actascientific.com This process involves reacting the analyte with a labeling reagent before it is injected into the HPLC system. researchgate.net The reagent attaches a moiety to the dipeptide's free amino group that is strongly UV-absorbent or fluorescent.

Common derivatization reagents include:

o-Phthalaldehyde (OPA): Reacts rapidly with primary amino groups in the presence of a thiol (like 2-mercaptoethanol) to form highly fluorescent isoindole derivatives. researchgate.netlcms.cz This is a very common method for amino acid and peptide analysis.

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amino groups to produce stable, fluorescent derivatives. shimadzu.comrsc.org It is often used in combination with OPA to analyze all amino acids.

6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): Reacts with primary and secondary amines to form stable, fluorescent derivatives that are also UV-active, allowing for dual detection methods. thermofisher.com

These strategies dramatically increase detection sensitivity, allowing for the quantification of this compound at very low concentrations. thermofisher.comshimadzu.com

Spectroscopic and Other Advanced Analytical Modalities

Beyond NMR, other spectroscopic techniques contribute to the characterization of this compound. Mass Spectrometry (MS), especially when coupled with a separation technique (LC-MS or CE-MS), is indispensable. ijsra.netshodex.com Electrospray Ionization (ESI) is a soft ionization technique well-suited for peptides, allowing for accurate molecular weight determination. ijsra.net Tandem MS (MS/MS) involves fragmenting the parent ion to produce a characteristic fragmentation pattern, which can confirm the amino acid sequence and distinguish this compound from its isomers. jst.go.jp

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, can also provide conformational information. nih.gov The frequencies of the amide I and amide III bands are sensitive to the peptide backbone conformation (P(II), β, αR), offering a complementary approach to NMR with a much shorter timescale for analysis. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Peptide Bonds

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for investigating the molecular structure of peptides. These techniques probe the vibrational modes of molecules, which are sensitive to bond strength, molecular geometry, and intermolecular interactions like hydrogen bonding. horiba.com For this compound, vibrational analysis provides specific insights into the conformation of the peptide backbone and the environment of its side chains.

The most informative vibrational modes for peptides are the amide bands, which arise from the vibrations of the peptide bond (-CO-NH-). spectroscopyonline.com The primary amide bands include Amide I, Amide II, and Amide III.

Amide I: This band, appearing in the 1600-1700 cm⁻¹ region, is primarily due to the C=O stretching vibration of the peptide backbone. researchgate.net Its frequency is highly sensitive to the peptide's secondary structure (e.g., α-helix, β-sheet, random coil) and hydrogen bonding patterns. horiba.com For a small, flexible dipeptide like this compound in solution, this band is typically observed around 1650 cm⁻¹, indicative of a disordered or random coil conformation.

Amide II: Found between 1510-1580 cm⁻¹, this band results from a combination of N-H in-plane bending and C-N stretching vibrations. researchgate.net While also sensitive to conformation, it is generally less so than the Amide I band.

Amide III: This complex band, located in the 1200-1300 cm⁻¹ range, involves C-N stretching, N-H bending, and other backbone and side-chain vibrations. spectroscopyonline.com The analysis of both Amide I and Amide III regions can provide a more complete picture of the peptide's conformational state. spectroscopyonline.com

In addition to the amide bands, the vibrational spectra of this compound will feature bands corresponding to the serine side chains. The O-H stretching vibrations of the hydroxyl groups are typically observed in the broad region of 3200-3600 cm⁻¹, with the exact frequency and bandwidth depending on the extent of hydrogen bonding. nih.govacs.org C-H stretching vibrations from the α- and β-carbons appear around 2850-3000 cm⁻¹.

Raman spectroscopy offers complementary information to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment, Raman scattering depends on a change in polarizability. horiba.com This makes Raman particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations, such as the S-S bond in cysteine-containing peptides, and provides a distinct "fingerprint" of the molecule. horiba.com For this compound, Raman spectroscopy can effectively probe skeletal vibrations and the non-polar segments of the molecule.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch | 3600 - 3200 | Hydroxyl group stretching, sensitive to H-bonding |

| N-H Stretch | 3500 - 3300 | Amine group stretching |

| C-H Stretch | 3000 - 2850 | Aliphatic C-H stretching |

| Amide I | 1700 - 1600 | C=O stretching of the peptide bond |

| Amide II | 1580 - 1510 | N-H bending and C-N stretching |

| Amide III | 1300 - 1200 | C-N stretching and N-H bending |

| C-O Stretch | 1150 - 1050 | Serine side chain C-O stretching |

Circular Dichroism (CD) Spectroscopy for Secondary Structure and Conformational Preferences

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. rsc.org This technique is exceptionally sensitive to the secondary structure of peptides and proteins in solution. For this compound, which contains two chiral centers, CD spectroscopy can reveal its predominant conformational preferences.

The CD spectrum of a peptide is dominated by the electronic transitions of the peptide bonds in the far-UV region (typically 190-250 nm). The spatial arrangement of these bonds in ordered structures like α-helices and β-sheets gives rise to characteristic CD signals.

α-Helix: Characterized by a positive band around 192 nm and two negative bands at approximately 208 nm and 222 nm.

β-Sheet: Shows a negative band near 218 nm and a positive band around 195 nm.

Random Coil: A disordered or flexible peptide typically exhibits a strong negative band below 200 nm and a weak positive or near-zero signal above 210 nm.

For a short and flexible dipeptide like this compound, it is not expected to form stable, well-defined secondary structures like α-helices or β-sheets on its own in aqueous solution. Instead, it is likely to exist as an ensemble of rapidly interconverting conformations. beilstein-journals.org This conformational flexibility would result in a CD spectrum characteristic of a random coil. Studies on similar short peptides confirm that they generally show a disordered conformation in water. beilstein-journals.org

The conformation of this compound can be influenced by its environment. For instance, in the presence of certain solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or upon binding to other molecules or surfaces, it might adopt a more ordered structure, such as a turn. whiterose.ac.uk Such changes would be readily detectable as significant alterations in its CD spectrum. For example, the formation of a β-turn is often associated with a weak negative band around 225-230 nm and a stronger positive band near 205 nm.

| Secondary Structure | Wavelength of Maxima/Minima (nm) |

|---|---|

| α-Helix | +192, -208, -222 |

| β-Sheet | +195, -218 |

| Random Coil | -198, near zero > 210 |

| β-Turn (Type I) | +205, -225 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. researchgate.net By measuring the diffraction pattern of X-rays passing through a single crystal, it is possible to calculate the electron density distribution and thus determine the precise positions of atoms, bond lengths, bond angles, and torsional angles. researchgate.net

While a specific crystal structure for linear this compound is not prominently available in public databases as of the latest review, the principles of the technique and data from related structures provide a clear indication of the information that would be obtained. For instance, the crystal structure of cyclo(L-Ser-L-Ser), a cyclic variant, has been determined and analyzed. researchgate.net

A crystal structure of this compound would reveal:

Molecular Conformation: The precise dihedral angles (phi, psi) of the peptide backbone, which define its conformation in the solid state. This would show whether the molecule adopts an extended or a more folded conformation.

Intramolecular Hydrogen Bonding: The presence and geometry of any hydrogen bonds within a single molecule, for example, between the side-chain hydroxyl group of one serine residue and the backbone or side chain of the other.

Intermolecular Interactions: A detailed map of the hydrogen bonding network and van der Waals contacts between adjacent this compound molecules in the crystal lattice. In the solid state, amino acids and peptides typically exist as zwitterions (NH₃⁺, COO⁻), and the crystal structure is stabilized by a dense network of hydrogen bonds involving these charged groups as well as the side-chain hydroxyl groups. researchgate.netresearchgate.net

Analysis of the crystal structures of L-serine and other serine-containing peptides shows that the hydroxyl group is an active participant in hydrogen bonding, acting as both a donor and an acceptor. pdbj.org This extensive hydrogen-bonding capability would be a defining feature of the this compound crystal structure, dictating the packing arrangement of the molecules.

| Parameter | Information Provided | Example from related structures |

|---|---|---|

| Unit Cell Dimensions | Size and shape of the repeating crystal unit | Orthorhombic for L-serine |

| Space Group | Symmetry of the crystal lattice | P2₁2₁2₁ for L-serine |

| Atomic Coordinates | 3D position of each atom | Defines bond lengths and angles |

| Bond Lengths/Angles | Precise molecular geometry | Cα-Cβ ≈ 1.53 Å, C-N ≈ 1.47 Å |

| Torsion Angles (φ, ψ) | Backbone conformation | Determines secondary structure elements |

| Hydrogen Bond Network | Inter- and intramolecular interactions | O-H···O and N-H···O distances and angles |

Theoretical and Computational Investigations of H Ser Ser Oh

Molecular Dynamics (MD) Simulations for Conformational Dynamics

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal the conformational landscape and dynamics of H-Ser-Ser-OH over time. nih.gov

The accuracy of an MD simulation is heavily dependent on the quality of the force field, which is a set of parameters and potential energy functions that describe the interactions between atoms. ambermd.org For dipeptides like this compound, several force fields are commonly used, including AMBER, CHARMM, GROMOS, and OPLS. nih.govacs.org

The selection of an appropriate force field is a critical step. Validation studies often compare simulation results against experimental data or high-level quantum chemical calculations. researchgate.netchemrxiv.org For example, different force fields can yield varying predictions for the conformational preferences (i.e., the Ramachandran plot distribution) of a dipeptide. researchgate.net Studies have shown that newer force fields like RSFF2, which was parameterized to better reproduce backbone and side-chain preferences, can offer improved accuracy over older generations like AMBER ff99SB. researchgate.net The choice of force field can significantly impact the simulation of aggregation processes and interactions with other molecules. acs.org

| Force Field | Key Features | Typical Application |

|---|---|---|

| AMBER (e.g., ff99SB, ff12SB, ff19SB) | Widely used for proteins and nucleic acids; continuously updated with improved torsional parameters. ambermd.orgacs.orgresearchgate.net | Protein folding, ligand binding, general biomolecular simulations. |

| CHARMM (e.g., CHARMM36) | Well-parameterized for a broad range of biomolecules including lipids and carbohydrates; often used for glycoprotein (B1211001) simulations. acs.orgnih.gov | Membrane protein simulations, protein-carbohydrate interactions. nih.gov |

| GROMOS | Developed for the GROMACS simulation package; known for its computational efficiency. acs.org | High-throughput simulations, studies of protein dynamics and folding. |

| OPLS (e.g., OPLS-AA) | Optimized for liquid simulations, providing good descriptions of solvent-solute interactions. nih.gov | Calculation of thermodynamic properties, simulations in various solvents. |

| RSFF (e.g., RSFF2) | Specifically parameterized to better reproduce backbone and side-chain conformational preferences of amino acids. researchgate.net | High-accuracy simulations of peptide and protein conformational ensembles. researchgate.net |

The conformation of this compound is highly sensitive to its environment, particularly the solvent and temperature. MD simulations explicitly model these effects. The choice of water model (e.g., TIP3P, SPC/E) in the simulation can influence the behavior of the dipeptide. acs.orgresearchgate.net

Solvent polarity plays a significant role in dictating molecular conformation and properties. semanticscholar.org In polar solvents like water, the hydroxyl side chains of the serine residues in this compound can form hydrogen bonds with solvent molecules, influencing the peptide's flexibility and preferred conformations. aip.orgresearchgate.net The flexibility of threonine and serine residues in peptides has been shown to be a major factor in their interactions and binding capabilities. researchgate.net

Temperature affects the kinetic energy of the system. Increasing the temperature in simulations can lead to more frequent and rapid conformational changes, allowing the molecule to overcome energy barriers and explore a wider range of its conformational space. banglajol.infonih.gov Conversely, at very low temperatures, conformational changes are significantly slowed, which can be influenced by the high viscosity of the solvent. nih.gov Variable temperature simulations can be used to study processes like protein unfolding and to determine thermodynamic parameters for conformational transitions. nih.gov

Force Field Selection and Validation for Dipeptides

In Silico Modeling of this compound Interactions

In silico modeling encompasses a range of computational techniques used to predict how a molecule like this compound interacts with other molecules, such as receptors, enzymes, or surfaces. These methods are crucial in fields like drug design and materials science. exactelabs.comuneb.br

Molecular docking is a prominent technique used to predict the preferred binding orientation of one molecule to a second when they form a stable complex. uneb.br For this compound, docking could be used to investigate its potential binding modes within the active site of an enzyme. The process involves sampling possible conformations of the dipeptide within the target's binding site and using a scoring function to rank the poses. uneb.br

Homology modeling could be employed if this compound were part of a larger peptide or protein whose structure is unknown. This method builds a 3D model of the target protein based on the known structure of a homologous protein. pharmaexcipients.com In some cases, serylserine residues have been modeled as part of larger protein structures to understand their role in molecular recognition. pnas.orgresearchgate.net

These structure-based approaches help in understanding the molecular basis of recognition, such as identifying key hydrogen bonds or electrostatic interactions that stabilize the complex. pnas.orgnih.gov The insights gained from such modeling can guide the design of new molecules with specific binding properties.

Ligand-Protein Docking Simulations (for specific enzymes/receptors)

Computational docking studies are frequently employed to predict the binding conformation of a ligand to a protein of interest. dovepress.com This methodology allows for the exploration of potential interactions, such as hydrogen bonds and hydrophobic contacts, which are crucial for molecular recognition.